molecular formula CH5N B1598088 Methyl-d3-amine CAS No. 5581-55-5

Methyl-d3-amine

Cat. No. B1598088
Key on ui cas rn: 5581-55-5
M. Wt: 34.076 g/mol
InChI Key: BAVYZALUXZFZLV-FIBGUPNXSA-N
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Patent
US06297257B1

Procedure details

Operating analogously to example 2 using 4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde (21 g, 73.4 mmoles), obtained as described in example 21, in methanol (86 ml), 8.03M methylamine in ethanol (1.92 ml, 15.4 mmoles), acetic acid (0.88 ml, 15.4 mmoles) and nitromethane (4.34 ml, 80.7 mmoles) 20 g of the title product were obtained (yield: 80%).
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step One
Name
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.C(O)(=O)C.[N+:30]([CH3:33])([O-:32])=[O:31]>CO>[CH3:33][NH2:30].[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=[CH:33][N+:30]([O-:32])=[O:31])=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.34 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=O)C=C1)OC
Step Three
Name
Quantity
86 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
CN
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06297257B1

Procedure details

Operating analogously to example 2 using 4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde (21 g, 73.4 mmoles), obtained as described in example 21, in methanol (86 ml), 8.03M methylamine in ethanol (1.92 ml, 15.4 mmoles), acetic acid (0.88 ml, 15.4 mmoles) and nitromethane (4.34 ml, 80.7 mmoles) 20 g of the title product were obtained (yield: 80%).
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step One
Name
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)C.C(O)(=O)C.[N+:30]([CH3:33])([O-:32])=[O:31]>CO>[CH3:33][NH2:30].[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=[CH:33][N+:30]([O-:32])=[O:31])=[CH:15][C:14]=2[O:21][CH3:22])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.92 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.34 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=O)C=C1)OC
Step Three
Name
Quantity
86 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
CN
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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